molecular formula C7H15ClIN B13913696 3-(Iodomethyl)-1-methyl-piperidine hydrochloride

3-(Iodomethyl)-1-methyl-piperidine hydrochloride

Cat. No.: B13913696
M. Wt: 275.56 g/mol
InChI Key: MIMUQOBLIVSNMC-UHFFFAOYSA-N
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Description

3-(Iodomethyl)-1-methyl-piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The iodomethyl group attached to the piperidine ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride typically involves the iodination of 1-methyl-piperidine. One common method is the reaction of 1-methyl-piperidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile at room temperature. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Iodomethyl)-1-methyl-piperidine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the iodomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an N-alkylated piperidine derivative, while oxidation can produce N-oxides.

Scientific Research Applications

3-(Iodomethyl)-1-methyl-piperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Iodomethyl)-1-methyl-piperidine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors. The iodomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The piperidine ring can interact with biological targets, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-piperidine: Lacks the iodomethyl group, making it less reactive in substitution reactions.

    3-(Chloromethyl)-1-methyl-piperidine hydrochloride: Similar structure but with a chloromethyl group instead of an iodomethyl group, leading to different reactivity and applications.

    3-(Bromomethyl)-1-methyl-piperidine hydrochloride: Contains a bromomethyl group, which has different reactivity compared to the iodomethyl group.

Uniqueness

The presence of the iodomethyl group in 3-(Iodomethyl)-1-methyl-piperidine hydrochloride makes it particularly useful for certain types of chemical reactions, such as nucleophilic substitution. This unique feature allows for the synthesis of a wide range of derivatives and applications in various fields.

Properties

Molecular Formula

C7H15ClIN

Molecular Weight

275.56 g/mol

IUPAC Name

3-(iodomethyl)-1-methylpiperidine;hydrochloride

InChI

InChI=1S/C7H14IN.ClH/c1-9-4-2-3-7(5-8)6-9;/h7H,2-6H2,1H3;1H

InChI Key

MIMUQOBLIVSNMC-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)CI.Cl

Origin of Product

United States

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